molecular formula C19H19F2NO2S B2873315 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-((difluoromethyl)thio)benzamide CAS No. 2034464-71-4

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-((difluoromethyl)thio)benzamide

Cat. No. B2873315
CAS RN: 2034464-71-4
M. Wt: 363.42
InChI Key: HOKITFUOAWJTNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-((difluoromethyl)thio)benzamide, also known as BAY 87-2243, is a small molecule inhibitor that has attracted significant attention in scientific research. It is a potent and selective inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD), which plays a crucial role in the regulation of cellular responses to hypoxia.

Scientific Research Applications

  • Chemoselective Synthesis : A study by Singh et al. (2017) explores the chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates. This process yields N-(2-hydroxyphenyl)benzamides, compounds of biological interest, and may be relevant to the synthesis or modification of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-((difluoromethyl)thio)benzamide (Singh, Lakhan, & Singh, 2017).

  • Camps Cyclization : Research by Mochalov et al. (2016) focuses on Camps cyclization of N-(2-acylaryl)benzamides and similar compounds. This study might offer insights into the reactivity and potential transformations of structurally related benzamides (Mochalov, Fedotov, Trofimova, & Zefirov, 2016).

  • Biological Evaluation as HDAC Inhibitors : Jiao et al. (2009) discuss the design and synthesis of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, including their evaluation as histone deacetylase inhibitors. This research is significant for understanding the potential biological activities of similar benzamide derivatives (Jiao et al., 2009).

  • Antiproliferative and Cytotoxic Activities : A study by Imramovský et al. (2013) investigated various substituted 2-hydroxy-N-(arylalkyl)benzamides for their antiproliferative and cytotoxic activities in cancer cell lines. Such research can be crucial for understanding the potential therapeutic applications of benzamide derivatives (Imramovský, Jorda, Pauk, Řezníčková, Dušek, Hanusek, & Kryštof, 2013).

  • Organogel Formation : Research by Loiseau et al. (2002) on a highly fluorinated bis-benzamide that forms gels in isopropanol and perfluorotributylamine might provide insights into the potential applications of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-((difluoromethyl)thio)benzamide in material science (Loiseau, Lescanne, Colin, Fages, Verlhac, & Vincent, 2002).

properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(difluoromethylsulfanyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2NO2S/c20-18(21)25-16-9-5-4-8-15(16)17(23)22-12-19(24,14-10-11-14)13-6-2-1-3-7-13/h1-9,14,18,24H,10-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKITFUOAWJTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=CC=CC=C2SC(F)F)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-((difluoromethyl)thio)benzamide

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